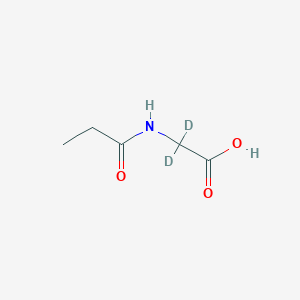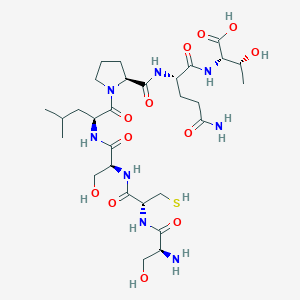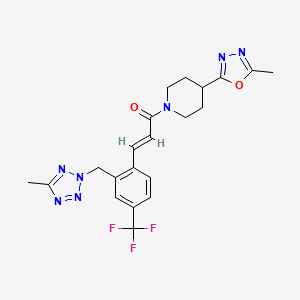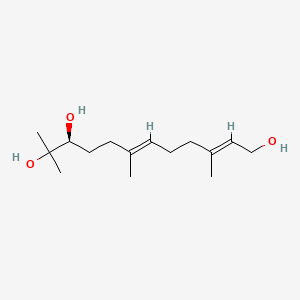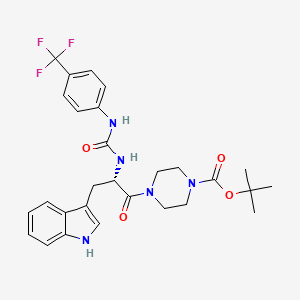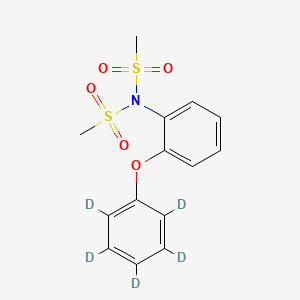
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5: is a deuterated analog of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nimesulide due to its enhanced stability and resistance to metabolic degradation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 typically involves the introduction of deuterium atoms into the Nimesulide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research and pharmaceutical applications.
化学反応の分析
Types of Reactions: N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 is widely used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of Nimesulide.
Metabolic Pathway Analysis: To identify and characterize the metabolic pathways and intermediates of Nimesulide.
Drug Development: As a reference standard in the development of new NSAIDs with improved efficacy and safety profiles.
Biological Studies: To investigate the biological effects and mechanisms of action of Nimesulide and its analogs.
作用機序
The mechanism of action of N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces inflammation, pain, and fever. The deuterated form provides enhanced stability, allowing for more accurate studies of the drug’s effects and interactions at the molecular level.
類似化合物との比較
Nimesulide: The non-deuterated parent compound with similar COX-2 inhibitory properties.
Celecoxib: Another selective COX-2 inhibitor used as an NSAID.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Uniqueness: N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated analogs.
特性
分子式 |
C14H15NO5S2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N-methylsulfonyl-N-[2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H15NO5S2/c1-21(16,17)15(22(2,18)19)13-10-6-7-11-14(13)20-12-8-4-3-5-9-12/h3-11H,1-2H3/i3D,4D,5D,8D,9D |
InChIキー |
GLTNBGDWZIVPRX-YQYLVRRTSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC=C2N(S(=O)(=O)C)S(=O)(=O)C)[2H])[2H] |
正規SMILES |
CS(=O)(=O)N(C1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


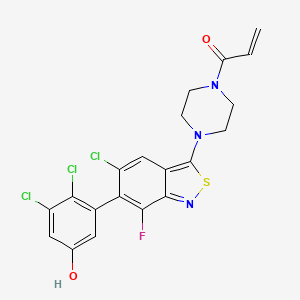
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)

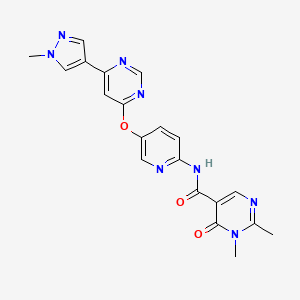
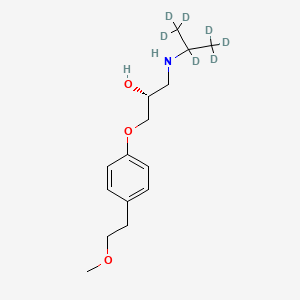
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
